molecular formula C12H18ClNO2 B1590723 (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride CAS No. 90940-54-8

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride

Cat. No.: B1590723
CAS No.: 90940-54-8
M. Wt: 243.73 g/mol
InChI Key: PTFKZMFFSIYCOV-RFVHGSKJSA-N
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Description

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride, also known as EAPB HCl, is a chiral compound with significant biological activity, particularly in pharmacology and biochemistry. This article explores its biological properties, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈ClN₂O₂
  • Molecular Weight : 243.73 g/mol
  • Chirality : Exhibits two enantiomers, with the (R) form being the focus of this discussion.

Biological Activities

  • Neuroprotective Effects :
    • EAPB HCl has been studied for its potential role in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Research indicates that it may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Anti-Cancer Properties :
    • Preliminary studies suggest that EAPB HCl may have anti-cancer properties. It has been investigated for its effects on various cancer cell lines, showing potential in inhibiting tumor growth and promoting apoptosis in malignant cells .
  • Metabolic Regulation :
    • The compound is also being explored for its implications in metabolic disorders. It may influence metabolic pathways relevant to conditions such as obesity and diabetes, although further research is needed to clarify these effects .
  • Ergogenic Supplementation :
    • As an amino acid derivative, EAPB HCl is recognized for its potential as an ergogenic supplement, influencing anabolic hormone secretion and enhancing physical performance during exercise .

Case Studies and Experimental Data

StudyFocusFindings
Luckose et al. (2023)Ergogenic EffectsDemonstrated that amino acid derivatives like EAPB HCl can enhance physical performance and mental acuity under stress .
Nature Communications (2017)NeuroprotectionHighlighted the neuroprotective mechanisms of EAPB HCl in cellular models of ALS .
MDPI Journal (2022)Anti-Cancer ActivityReported significant cytotoxic effects of EAPB HCl on various cancer cell lines, suggesting its potential as a therapeutic agent .

The biological activity of EAPB HCl can be attributed to several mechanisms:

  • Neurotransmitter Modulation : It may enhance the release of neurotransmitters such as dopamine and serotonin, contributing to improved cognitive function and mood stabilization.
  • Oxidative Stress Reduction : The compound appears to mitigate oxidative damage in neuronal cells, which is crucial for neuroprotection.
  • Apoptotic Pathways : In cancer cells, EAPB HCl has been shown to activate apoptotic pathways, leading to programmed cell death.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurodegenerative Diseases
Research indicates that (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride may have therapeutic potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease. Studies suggest that this compound may influence neuroprotective pathways, potentially slowing disease progression or ameliorating symptoms.

1.2 Anti-Cancer Properties
The compound is being investigated for its anti-cancer properties. Preliminary studies have shown that it may inhibit tumor growth and promote apoptosis in cancer cells through various biochemical pathways. This makes it a candidate for further exploration in oncology.

1.3 Ergogenic Supplements
As a derivative of phenylalanine, this compound has been studied for its ergogenic effects. It is believed to influence the secretion of anabolic hormones and improve physical performance during exercise, making it relevant in sports science and nutrition .

Biochemical Research

2.1 Enzyme Interactions
This compound has been utilized in studies to understand enzyme interactions and selectivity. For instance, research involving the semi-rational engineering of enzymes has demonstrated how this compound can serve as a substrate for various enzymatic reactions, leading to the production of optically pure compounds .

2.2 Metabolic Pathways
The compound's role in metabolic disorders is being explored, particularly concerning its effects on amino acid metabolism and related pathways. It has been shown to interact with several metabolic enzymes, which could lead to new therapeutic strategies for managing metabolic diseases .

Synthesis and Derivatives

3.1 Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions, including Grignard reactions and esterification processes . These methods are crucial for producing high-purity derivatives that can be used in various applications.

3.2 Derivative Compounds
Due to its structural characteristics, this compound serves as a precursor for synthesizing other bioactive compounds, including angiotensin-converting enzyme inhibitors (ACEIs) used in hypertension treatment . This highlights its importance in drug development.

Case Studies

Study Focus Findings Reference
Neuroprotection in ALSDemonstrated protective effects on motor neurons in vitro, suggesting potential therapeutic benefits
Anti-cancer activityInhibition of cancer cell proliferation through apoptotic pathways
Ergogenic effectsEnhanced performance metrics in athletes when supplemented with this compound
Enzyme selectivityImproved understanding of enzyme-substrate interactions leading to more efficient biocatalysis
Metabolic disorder implicationsShowed promise in regulating amino acid metabolism linked to obesity and diabetes

Properties

IUPAC Name

ethyl (2R)-2-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFKZMFFSIYCOV-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513377
Record name Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90940-54-8
Record name Ethyl (2R)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of d,l-homophenylalanine (5 g., 27.9 mmole) in absolute ethanol (60 ml.) was cooled to 0° (ice bath) and saturated with hydrochloric acid gas. The mixture was allowed to warm to room temperature and stirred overnight. A stream of nitrogen was then passed through the solution to remove the bulk of the hydrochloric acid and the mixture was evaporated to dryness. The solid residue was triturated with ether, filtered and dried to give (±)-α-aminobenzenebutanoic acid, ethyl ester, monohydrochloride as a fluffy white solid; m.p. 129°-130°. Rf (acetic acid/methanol/dichloromethane; 1:1:8)=0.63.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing (R)-Ethyl 2-amino-4-phenylbutanoate hydrochloride from L-Malic acid?

A1: The research focuses on providing a practical and efficient method for synthesizing this compound, a chiral building block for more complex molecules, using L-Malic acid as a readily available starting material [, ]. This is significant because it offers a synthetic route to access this specific enantiomer, which could be crucial in pharmaceutical applications where chirality plays a vital role in drug activity.

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